molecular formula C12H22N4O B11741700 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11741700
M. Wt: 238.33 g/mol
InChI Key: GUXHXOGSVFHLPV-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a heterocyclic compound that features both a pyrazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or morpholine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The morpholine ring can enhance the compound’s solubility and bioavailability, improving its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole: Similar in structure but lacks the morpholine ring.

    2-(morpholin-4-yl)ethylamine: Contains the morpholine ring but lacks the pyrazole moiety.

    1,4-dimethyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the morpholine ring.

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to the combination of the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C12H22N4O/c1-11-9-14-15(2)12(11)10-13-3-4-16-5-7-17-8-6-16/h9,13H,3-8,10H2,1-2H3

InChI Key

GUXHXOGSVFHLPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCCN2CCOCC2

Origin of Product

United States

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